molecular formula C10H8N2O3 B1353415 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 264264-32-6

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B1353415
CAS No.: 264264-32-6
M. Wt: 204.18 g/mol
InChI Key: CEBJCUYZEOLQSC-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acid chlorides, hydrazides, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid can be compared with other similar compounds, such as:

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique methyl group at the 5-position of this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBJCUYZEOLQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427813
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264264-32-6
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 614 g (3.41 mol) of 3-(N-hydroxycarbamimidoyl)benzoic acid, 756 ml (8.0 mol) of acetic anhydride and 2 l of acetic acid is heated at a temperature of 118° C. for 14 hours. The reaction mixture is cooled to 6° C. and filtered off with suction. The residue is taken up in 2 l of water, filtered off with suction and washed well with water. The residue is recrystallised from ethanol/water: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid as colourless crystals; m.p. 225°; ESI 205 (M+H).
Quantity
614 g
Type
reactant
Reaction Step One
Quantity
756 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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